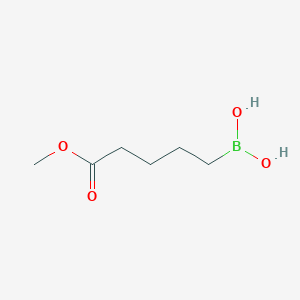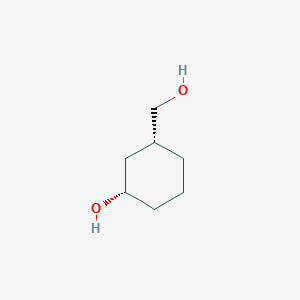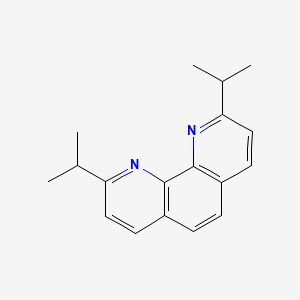
2,9-Diisopropyl-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Diisopropyl-1,10-phenanthroline is an organic compound with the molecular formula C18H20N2. It is a derivative of 1,10-phenanthroline, where the hydrogen atoms at positions 2 and 9 are replaced by isopropyl groups. This modification imparts unique steric and electronic properties to the molecule, making it a valuable ligand in coordination chemistry and various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diisopropyl-1,10-phenanthroline typically involves the alkylation of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,9-Diisopropyl-1,10-phenanthroline undergoes various chemical reactions, including:
Coordination Reactions: It forms stable complexes with transition metals, such as copper(I), by coordinating through its nitrogen atoms.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated to metal centers.
Substitution Reactions: The isopropyl groups can be substituted under specific conditions, although this is less common due to steric hindrance.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like copper(I) chloride or copper(I) bromide in solvents such as acetonitrile or dichloromethane.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution Reactions: Require strong nucleophiles or electrophiles and may involve catalysts to overcome steric hindrance.
Major Products
Coordination Complexes: Metal-phenanthroline complexes, such as [Cu(this compound)2]+, which exhibit unique photophysical properties.
Oxidation Products: Oxidized derivatives of the phenanthroline ligand.
Substitution Products: Substituted phenanthroline derivatives, though less common.
科学研究应用
2,9-Diisopropyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes with unique electronic and photophysical properties.
Biology: Employed in studies involving metal ion detection and quantification due to its strong binding affinity for transition metals.
Medicine: Investigated for potential therapeutic applications, such as in the development of metal-based drugs and diagnostic agents.
Industry: Utilized in catalysis, particularly in processes involving redox reactions and photochemical transformations.
作用机制
The mechanism of action of 2,9-Diisopropyl-1,10-phenanthroline primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize metal centers, facilitate electron transfer processes, and enhance the photophysical properties of the resulting complexes. The steric bulk of the isopropyl groups also influences the geometry and stability of the metal complexes, impacting their reactivity and applications.
相似化合物的比较
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: Similar in structure but with methyl groups instead of isopropyl groups, leading to different steric and electronic properties.
2,9-Di-tert-butyl-1,10-phenanthroline: Features larger tert-butyl groups, resulting in greater steric hindrance and different coordination behavior.
1,10-Phenanthroline: The parent compound without any substituents at positions 2 and 9, offering less steric hindrance and different reactivity.
Uniqueness
2,9-Diisopropyl-1,10-phenanthroline is unique due to the balance it offers between steric bulk and electronic properties. The isopropyl groups provide sufficient steric hindrance to influence the coordination environment without being overly bulky, making it a versatile ligand in various applications.
属性
IUPAC Name |
2,9-di(propan-2-yl)-1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-11(2)15-9-7-13-5-6-14-8-10-16(12(3)4)20-18(14)17(13)19-15/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADRKVQODOBYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC3=C2N=C(C=C3)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573634 |
Source


|
| Record name | 2,9-Di(propan-2-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869900-81-2 |
Source


|
| Record name | 2,9-Di(propan-2-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

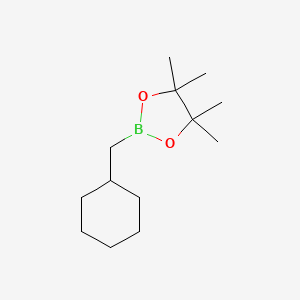
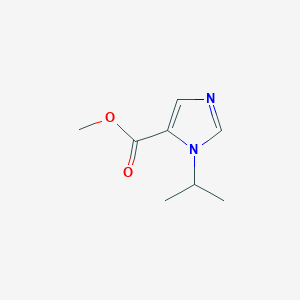
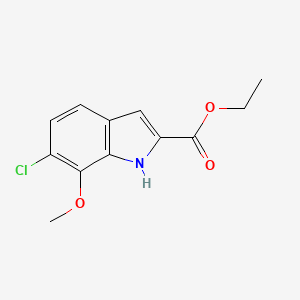
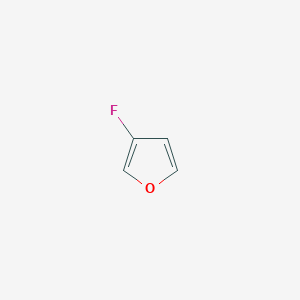
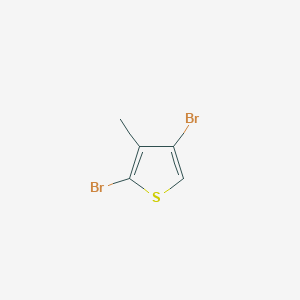
![9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B6597326.png)
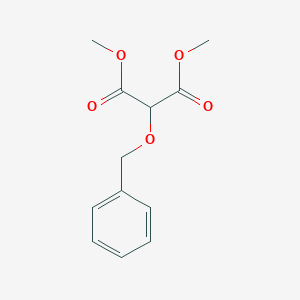
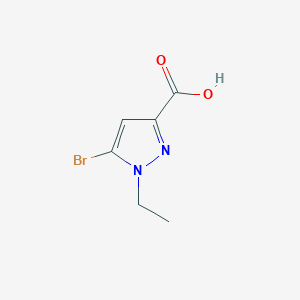
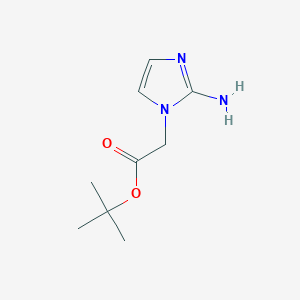
![1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B6597358.png)
![(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B6597366.png)
